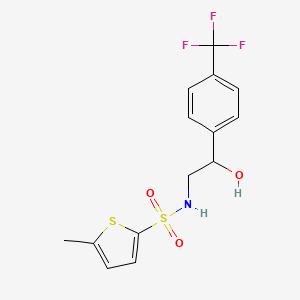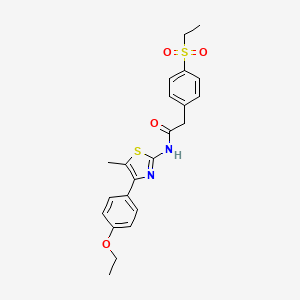![molecular formula C10H16N6 B2526202 3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-16-6](/img/structure/B2526202.png)
3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine is a useful research compound. Its molecular formula is C10H16N6 and its molecular weight is 220.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antituberculous Applications
Research has demonstrated the utility of triazolo[4,5-d]pyrimidin-7-amine derivatives in the synthesis of compounds with significant biological activities. A study illustrated the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the creation of antiviral drugs like Triazid®, utilizing supercritical carbon dioxide for condensation reactions, showcasing an environmentally friendly approach to producing compounds with potential antiviral applications (Baklykov et al., 2019). Another study synthesized structural analogs of a promising antituberculous agent, exploring the tuberculostatic activity of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives, suggesting their potential in treating tuberculosis (Titova et al., 2019).
Antimicrobial and Antifungal Applications
Research on triazolo[4,5-d]pyrimidin-7-amine derivatives has also extended into antimicrobial and antifungal domains. For instance, novel synthesis methods have led to compounds tested for antimicrobial and antifungal activities, indicating their usefulness in developing new treatments for infections (Komykhov et al., 2017).
Antitumor Applications
The synthesis of novel compounds based on triazolo[4,5-d]pyrimidin-7-amine derivatives has shown promise in anticancer research. Studies have identified compounds with significant cytotoxic effects against various cancer cell lines, comparing favorably with established chemotherapeutic agents, underscoring their potential in oncology (Riyadh, 2011).
Chemical Synthesis Innovations
Research has not only focused on the biological applications of triazolo[4,5-d]pyrimidin-7-amine derivatives but also on innovative synthesis methods. Studies have explored the use of supercritical fluids, green chemistry approaches, and novel catalytic processes to create these compounds, demonstrating the versatility and adaptability of their synthesis (Baklykov et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Based on the potential inhibition of cdk2, it can be inferred that this compound may affect the cell cycle regulation pathway .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to induce apoptosis in cells, probably through the mitochondrial pathway, accompanied by a decrease in the mitochondrial membrane potential, activations of caspase-9/3, up-regulation of the expression of bax, bak, and puma, as well as down-regulation of bcl-2 and mcl-1 .
Biochemical Analysis
Biochemical Properties
3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been shown to interact with various enzymes and proteins, influencing biochemical reactions within cells. One of the key interactions is with caspase enzymes, particularly caspase-9 and caspase-3, which play crucial roles in the apoptosis pathway . The compound induces apoptosis in cancer cells by decreasing the mitochondrial membrane potential, leading to the activation of caspase-9 and caspase-3. Additionally, it upregulates pro-apoptotic proteins such as Bax, Bak, and PUMA, while downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1 .
Cellular Effects
The effects of 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine on various cell types and cellular processes are significant. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis through the mitochondrial pathway . This compound also affects cell signaling pathways, particularly those involved in cell survival and apoptosis. By modulating the expression of key genes involved in these pathways, it influences cellular metabolism and promotes cell death in cancerous cells .
Molecular Mechanism
At the molecular level, 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, such as caspase-9 and caspase-3, leading to the activation of the apoptotic pathway . The compound also interacts with mitochondrial proteins, causing a decrease in mitochondrial membrane potential and triggering the release of cytochrome c, which further activates the caspase cascade . Additionally, it modulates gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have demonstrated sustained antiproliferative effects and apoptosis induction in cancer cells, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is involved in several metabolic pathways within cells. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound also affects metabolic flux by modulating the levels of various metabolites, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine plays a crucial role in its activity and function. It is primarily localized to the mitochondria, where it interacts with mitochondrial proteins to induce apoptosis . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in targeting cancer cells .
Properties
IUPAC Name |
3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6/c1-4-16-10-8(14-15-16)9(12-6-13-10)11-5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIYIKXVCBUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


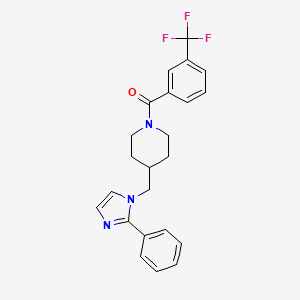
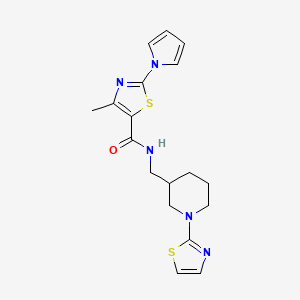
![1-(3-chloro-4-methylphenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2526128.png)
![2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2526129.png)
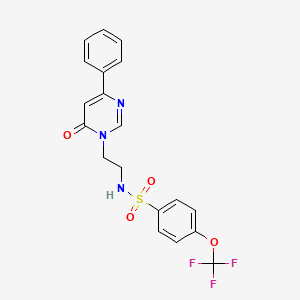
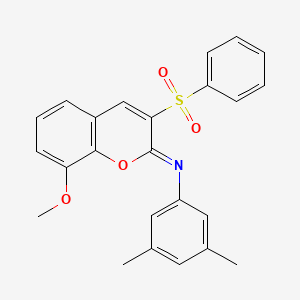
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2526133.png)
![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)cyclopentanecarboxylate](/img/structure/B2526136.png)
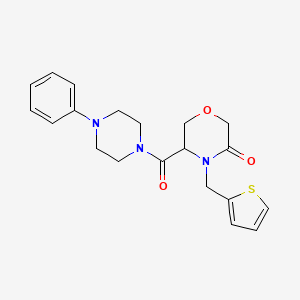
![octahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2526139.png)
